molecular formula C8H6BrClO3 B1380865 2-BROMO-5-CHLOROPHENOXYACETIC ACID CAS No. 1785255-91-5

2-BROMO-5-CHLOROPHENOXYACETIC ACID

Cat. No.: B1380865
CAS No.: 1785255-91-5
M. Wt: 265.49 g/mol
InChI Key: HLNADVQVKXVDMP-UHFFFAOYSA-N
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Description

2-BROMO-5-CHLOROPHENOXYACETIC ACID is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxyacetic acid structure, making it a unique and versatile chemical in various applications.

Scientific Research Applications

Safety and Hazards

This compound is harmful if swallowed . It is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion, rinse mouth and do not induce vomiting. Seek immediate medical attention .

Preparation Methods

The synthesis of 2-BROMO-5-CHLOROPHENOXYACETIC ACID typically involves the bromination and chlorination of phenoxyacetic acid derivatives. One common method includes the bromination of 2-chlorophenoxyacetic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position on the phenoxy ring.

Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-BROMO-5-CHLOROPHENOXYACETIC ACID undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-bromo-5-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNADVQVKXVDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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